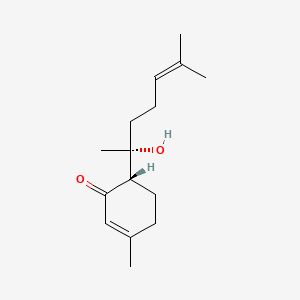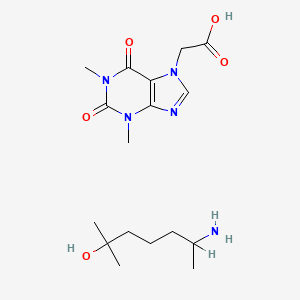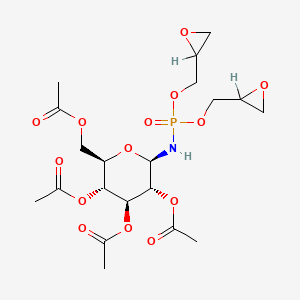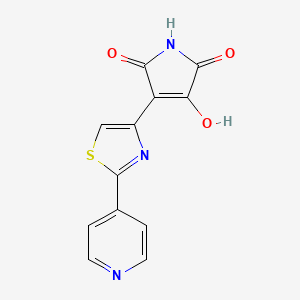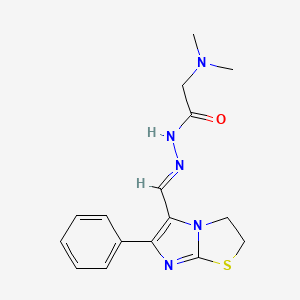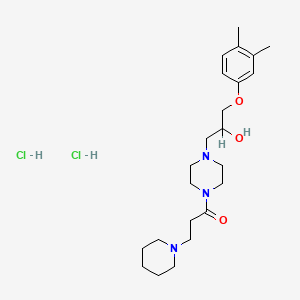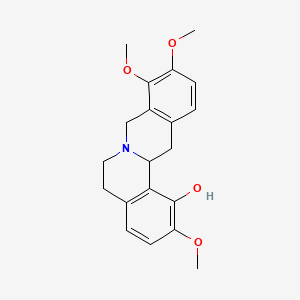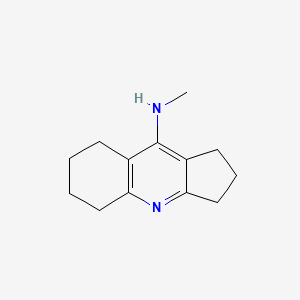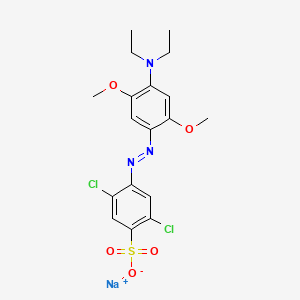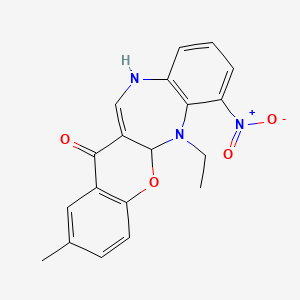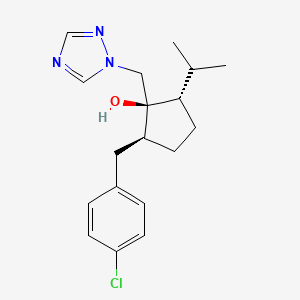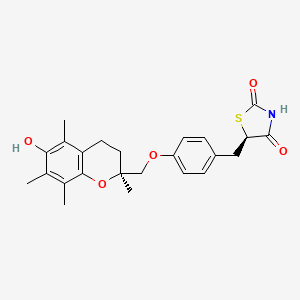
Troglitazone, (2S,5R)-(+/-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the Unique Ingredient Identifier (UNII) BFQ06OHW4R is known as Troglitazone. Troglitazone is a synthetic compound that belongs to the class of thiazolidinediones. It was initially developed as an anti-diabetic medication due to its ability to improve insulin sensitivity in patients with type 2 diabetes mellitus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Troglitazone is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Formation of the thiazolidinedione ring: This is achieved by reacting a suitable diketone with thiourea under acidic conditions.
Attachment of the benzopyran moiety: The thiazolidinedione ring is then coupled with a benzopyran derivative through a series of condensation reactions.
Final modifications: The compound undergoes further chemical modifications to introduce specific functional groups that enhance its pharmacological properties.
Industrial Production Methods
Industrial production of Troglitazone follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Troglitazone undergoes various chemical reactions, including:
Oxidation: Troglitazone can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Troglitazone can undergo nucleophilic substitution reactions, particularly at the benzopyran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzopyran derivatives.
Aplicaciones Científicas De Investigación
Troglitazone has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study thiazolidinedione chemistry and its reactivity.
Biology: Investigated for its effects on cellular metabolism and insulin signaling pathways.
Medicine: Initially used as an anti-diabetic drug; however, due to its hepatotoxicity, its use has been discontinued. It is still studied for its potential anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
Troglitazone exerts its effects primarily through activation of the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is a nuclear hormone receptor that regulates the expression of genes involved in glucose and lipid metabolism. By activating PPARγ, Troglitazone enhances insulin sensitivity, promotes glucose uptake in adipose tissue, and reduces hepatic glucose production .
Comparación Con Compuestos Similares
Similar Compounds
Rosiglitazone: Another thiazolidinedione with similar insulin-sensitizing effects but a different safety profile.
Pioglitazone: A thiazolidinedione that is still in use today due to its relatively better safety profile compared to Troglitazone.
Uniqueness
Troglitazone was unique in its class for being one of the first thiazolidinediones introduced for clinical use. its hepatotoxicity led to its withdrawal from the market. Despite this, it paved the way for the development of safer thiazolidinedione derivatives .
Propiedades
Número CAS |
640275-16-7 |
|---|---|
Fórmula molecular |
C24H27NO5S |
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
(5R)-5-[[4-[[(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C24H27NO5S/c1-13-14(2)21-18(15(3)20(13)26)9-10-24(4,30-21)12-29-17-7-5-16(6-8-17)11-19-22(27)25-23(28)31-19/h5-8,19,26H,9-12H2,1-4H3,(H,25,27,28)/t19-,24+/m1/s1 |
Clave InChI |
GXPHKUHSUJUWKP-DVECYGJZSA-N |
SMILES isomérico |
CC1=C(C2=C(CC[C@@](O2)(C)COC3=CC=C(C=C3)C[C@@H]4C(=O)NC(=O)S4)C(=C1O)C)C |
SMILES canónico |
CC1=C(C2=C(CCC(O2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C(=C1O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


